N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, 4-chloronaphthalene, undergoes a reaction with an appropriate boronic acid derivative to form 4-chloronaphthalen-1-ylboronic acid.
Ether formation: The 4-chloronaphthalen-1-ylboronic acid is then reacted with a suitable alkylating agent to introduce the oxyethyl group.
Amine introduction: The resulting intermediate is further reacted with prop-2-enylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.C2H2O4/c1-3-11-20(12-4-2)13-14-21-18-10-9-17(19)15-7-5-6-8-16(15)18;3-1(4)2(5)6/h3-10H,1-2,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLBEVQZARJJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=C(C2=CC=CC=C21)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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